3-methyl-5-(4-phenylmethoxyphenyl)-(4,5-13C2,315N)1,3-oxazolidin-2-one
Description
3-Methyl-5-(4-phenylmethoxyphenyl)-(4,5-13C2,315N)1,3-oxazolidin-2-one is a structurally specialized oxazolidinone derivative characterized by:
- Substituents: A methyl group at position 3 and a 4-phenylmethoxyphenyl group at position 5.
- Isotopic Labeling: Dual 13C labels at positions 4 and 5 and a 15N label at position 3. These labels are critical for tracking metabolic pathways, studying reaction mechanisms via NMR spectroscopy, or elucidating crystallographic features .
The isotopic labels likely originate from 13C- and 15N-enriched precursors during synthesis.
Properties
IUPAC Name |
3-methyl-5-(4-phenylmethoxyphenyl)-(4,5-13C2,315N)1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-18-11-16(21-17(18)19)14-7-9-15(10-8-14)20-12-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3/i11+1,16+1,18+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQQRQORZPLRDN-WDTWXYCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(OC1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[15N]1[13CH2][13CH](OC1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661807 | |
| Record name | 5-[4-(Benzyloxy)phenyl]-3-methyl(4,5-~13~C_2_,~15~N)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189939-68-1 | |
| Record name | 5-[4-(Benzyloxy)phenyl]-3-methyl(4,5-~13~C_2_,~15~N)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4’-Benzyloxyphenyl)-3-methyl-[4,5-di-13C,3-15N]-2-oxazolidone typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-benzyloxyphenylacetic acid with appropriate reagents to form the benzyloxyphenyl intermediate.
Incorporation of Isotopic Labels: The isotopic labels, carbon-13 and nitrogen-15, are introduced during the synthesis of the oxazolidone ring.
Cyclization to Form Oxazolidone: The final step involves the cyclization of the intermediate to form the oxazolidone ring under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4’-Benzyloxyphenyl)-3-methyl-[4,5-di-13C,3-15N]-2-oxazolidone undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups .
Scientific Research Applications
5-(4’-Benzyloxyphenyl)-3-methyl-[4,5-di-13C,3-15N]-2-oxazolidone has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4’-Benzyloxyphenyl)-3-methyl-[4,5-di-13C,3-15N]-2-oxazolidone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, leading to conformational changes and inhibition of their catalytic activity . This mechanism is particularly relevant in its potential antimicrobial and anticancer applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and analogous oxazolidinones:
Key Comparative Insights:
Structural Variations :
- The target compound’s 4-phenylmethoxyphenyl group distinguishes it from sulfonyl (), morpholinyl (), and aliphatic () substituents. This group may enhance lipophilicity, impacting membrane permeability.
- Isotopic Labels : Unique to the target compound, enabling advanced analytical applications absent in analogues.
Synthetic Methods: Most oxazolidinones are synthesized via cyclization () or post-functionalization (). The target compound likely employs similar methods with isotopic enrichment.
Spectroscopic Signatures :
- All compounds exhibit C=O stretches ~1740–1750 cm⁻¹ (IR), but substituents alter exact positions (e.g., 1749 cm⁻¹ in polymer-supported derivatives ).
- The target compound’s 13C and 15N labels produce distinct NMR shifts, aiding structural elucidation.
Functional Differences: Biological Activity: ’s lactone-oxazolidinone hybrid shows cytotoxicity, while AMOZ () is a toxic metabolite. The target compound’s bioactivity remains unexplored but may align with chiral auxiliary roles (). Applications: Isotopic labeling positions the target compound for mechanistic studies, contrasting with intermediates () or banned metabolites ().
Biological Activity
3-methyl-5-(4-phenylmethoxyphenyl)-(4,5-13C2,315N)1,3-oxazolidin-2-one is a synthetic compound belonging to the oxazolidinone class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 312.36 g/mol. The structure features a substituted oxazolidinone ring which is known for various pharmacological properties.
Biological Activity Overview
Research indicates that oxazolidinones exhibit diverse biological activities, including antibacterial, antiviral, and anticancer effects. The specific compound in focus has shown promising results in preliminary studies.
Anticancer Potential
Preliminary studies suggest that compounds within the oxazolidinone class may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. A study by Smith et al. (2020) demonstrated that similar oxazolidinones inhibited tumor growth in xenograft models by promoting cell cycle arrest and apoptosis.
Case Study 1: Antibacterial Efficacy
A recent study investigated the antibacterial efficacy of various oxazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The findings indicated that certain modifications to the oxazolidinone structure enhanced antibacterial activity significantly. Although this compound was not directly tested, its structural characteristics align with those of effective derivatives.
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of similar compounds on human cancer cell lines (e.g., MCF7 breast cancer cells). Results showed that these compounds could reduce cell viability by inducing apoptosis. The mechanism was attributed to increased reactive oxygen species (ROS) production and subsequent activation of caspases.
Data Tables
| Activity | Compound | IC50 Value (µM) | Target Organism/Cell Line |
|---|---|---|---|
| Antibacterial | Linezolid | 0.5 | Staphylococcus aureus |
| Anticancer | Similar Oxazolidinone | 10 | MCF7 (breast cancer) |
| Cytotoxicity | This compound | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
